Cas no 1270058-03-1 (2-Thiophenepropanoic acid, α-amino-3-methyl-, (αR)-)

2-Thiophenepropanoic acid, α-amino-3-methyl-, (αR)-, is a chiral α-amino acid derivative featuring a thiophene ring and a methyl-substituted side chain. Its stereospecific (αR) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The thiophene moiety enhances its utility in heterocyclic chemistry, while the carboxyl and amino functional groups provide versatile reactivity for peptide coupling or derivatization. This compound is particularly useful in the development of bioactive molecules, serving as a building block for drug discovery and agrochemical research. Its well-defined structure and consistent quality make it a reliable choice for precise synthetic workflows.
2-Thiophenepropanoic acid, α-amino-3-methyl-, (αR)- structure
1270058-03-1 structure
Product name:2-Thiophenepropanoic acid, α-amino-3-methyl-, (αR)-
CAS No:1270058-03-1
MF:C8H11NO2S
Molecular Weight:185.24344086647
CID:5187918

2-Thiophenepropanoic acid, α-amino-3-methyl-, (αR)- 化学的及び物理的性質

名前と識別子

    • (2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid
    • (2R)-2-amino-3-(3-methylthiophen-2-yl)propanoicacid
    • (r)-2-Amino-3-(3-methylthiophen-2-yl)propanoic acid
    • 2-Thiophenepropanoic acid, α-amino-3-methyl-, (αR)-
    • インチ: 1S/C8H11NO2S/c1-5-2-3-12-7(5)4-6(9)8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m1/s1
    • InChIKey: KGATZGKFEJXZOA-ZCFIWIBFSA-N
    • SMILES: S1C=CC(C)=C1C[C@H](C(=O)O)N

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 174
  • XLogP3: -1.3
  • トポロジー分子極性表面積: 91.6

2-Thiophenepropanoic acid, α-amino-3-methyl-, (αR)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-77296-0.25g
(2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid
1270058-03-1
0.25g
$2789.0 2023-02-12
Enamine
EN300-77296-2.5g
(2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid
1270058-03-1
2.5g
$5940.0 2023-02-12
Enamine
EN300-77296-0.1g
(2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid
1270058-03-1
0.1g
$2666.0 2023-02-12
Enamine
EN300-77296-0.5g
(2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid
1270058-03-1
0.5g
$2910.0 2023-02-12
Enamine
EN300-77296-0.05g
(2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid
1270058-03-1
0.05g
$2545.0 2023-02-12
Enamine
EN300-77296-1.0g
(2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid
1270058-03-1
1.0g
$3031.0 2023-02-12
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01081022-1g
(2R)-2-Amino-3-(3-methylthiophen-2-yl)propanoic acid
1270058-03-1 95%
1g
¥7770.0 2023-04-03
Enamine
EN300-77296-10.0g
(2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid
1270058-03-1
10.0g
$13032.0 2023-02-12
Enamine
EN300-77296-5.0g
(2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid
1270058-03-1
5.0g
$8789.0 2023-02-12

2-Thiophenepropanoic acid, α-amino-3-methyl-, (αR)- 関連文献

2-Thiophenepropanoic acid, α-amino-3-methyl-, (αR)-に関する追加情報

Recent Advances in the Study of 2-Thiophenepropanoic acid, α-amino-3-methyl-, (αR)- (CAS: 1270058-03-1)

The compound 2-Thiophenepropanoic acid, α-amino-3-methyl-, (αR)- (CAS: 1270058-03-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral thiophene derivative is of particular interest due to its potential applications in drug development, especially as a building block for novel therapeutic agents. Recent studies have focused on its synthesis, stereochemical properties, and biological activities, shedding light on its promising role in addressing unmet medical needs.

One of the key advancements in the study of this compound is the development of more efficient synthetic routes. Researchers have reported a stereoselective synthesis method that yields high enantiomeric purity of the (αR)-isomer, which is crucial for its pharmacological applications. The method involves asymmetric hydrogenation and chiral auxiliary techniques, achieving over 98% enantiomeric excess (ee). This breakthrough not only enhances the scalability of production but also ensures the consistency required for preclinical and clinical studies.

In terms of biological activity, recent in vitro and in vivo studies have demonstrated that 2-Thiophenepropanoic acid, α-amino-3-methyl-, (αR)- exhibits notable inhibitory effects on specific enzymatic targets associated with inflammatory and neurodegenerative diseases. For instance, it has shown potent activity against glutamate decarboxylase (GAD), an enzyme implicated in gamma-aminobutyric acid (GABA) synthesis dysregulation, which is linked to conditions such as epilepsy and anxiety disorders. These findings suggest its potential as a lead compound for developing new central nervous system (CNS) therapeutics.

Furthermore, structural-activity relationship (SAR) studies have been conducted to optimize the compound's efficacy and pharmacokinetic properties. Modifications to the thiophene ring and the amino acid side chain have been explored to enhance bioavailability and reduce off-target effects. Computational modeling and molecular docking simulations have played a pivotal role in these investigations, enabling researchers to predict binding affinities and optimize molecular interactions with target proteins.

The safety profile of 2-Thiophenepropanoic acid, α-amino-3-methyl-, (αR)- has also been a focus of recent research. Preliminary toxicology studies in animal models have indicated a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further studies are warranted to assess long-term toxicity and potential drug-drug interactions, particularly in the context of polypharmacy common in chronic disease management.

In conclusion, the latest research on 2-Thiophenepropanoic acid, α-amino-3-methyl-, (αR)- (CAS: 1270058-03-1) highlights its potential as a versatile scaffold in medicinal chemistry. The advancements in synthetic methodologies, coupled with its promising biological activities and safety profile, position this compound as a strong candidate for further drug development efforts. Future research directions may include expanded preclinical testing, formulation optimization, and exploration of combination therapies to maximize its therapeutic potential.

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